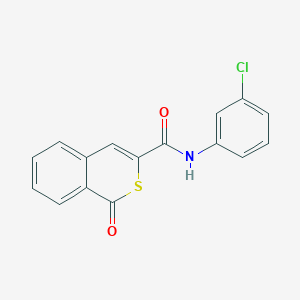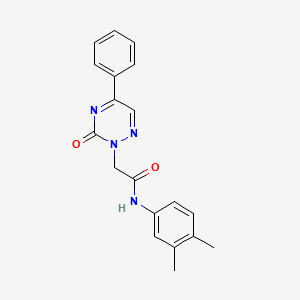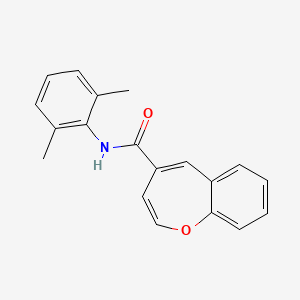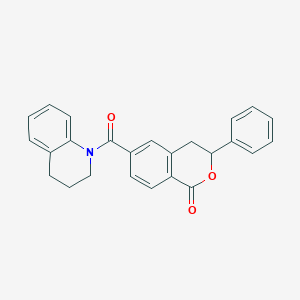![molecular formula C24H27N3O4 B11320706 2-(2-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B11320706.png)
2-(2-{5-[(2-Methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-1-(4-methylpiperidin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-{5-[(2-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of oxadiazole, phenoxy, and piperidine moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{5-[(2-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple stepsThe reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
化学反应分析
Types of Reactions
2-(2-{5-[(2-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy and piperidine moieties.
Common Reagents and Conditions
Common reagents include acids, bases, and solvents like methanol, ethanol, and acetonitrile. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the yield and selectivity of the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines .
科学研究应用
2-(2-{5-[(2-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
作用机制
The mechanism of action of 2-(2-{5-[(2-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
Similar Compounds
2-(4-Chloro-2-methylphenoxy)propanoic acid: Similar in structure but with different functional groups.
4-[(5-Methoxy-2-methylphenoxy)methyl]pyridine: Shares the phenoxy moiety but differs in other structural aspects.
Uniqueness
2-(2-{5-[(2-METHYLPHENOXY)METHYL]-1,2,4-OXADIAZOL-3-YL}PHENOXY)-1-(4-METHYLPIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of oxadiazole, phenoxy, and piperidine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C24H27N3O4 |
|---|---|
分子量 |
421.5 g/mol |
IUPAC 名称 |
2-[2-[5-[(2-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenoxy]-1-(4-methylpiperidin-1-yl)ethanone |
InChI |
InChI=1S/C24H27N3O4/c1-17-11-13-27(14-12-17)23(28)16-30-21-10-6-4-8-19(21)24-25-22(31-26-24)15-29-20-9-5-3-7-18(20)2/h3-10,17H,11-16H2,1-2H3 |
InChI 键 |
YVFQVOGJDKIQQO-UHFFFAOYSA-N |
规范 SMILES |
CC1CCN(CC1)C(=O)COC2=CC=CC=C2C3=NOC(=N3)COC4=CC=CC=C4C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-chloro-7-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11320628.png)
![N-(2-ethoxyphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11320642.png)


![6-[4-(2,5-Dimethoxybenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11320647.png)
![2-{2-[5-(4-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B11320654.png)
![2-(3-chlorophenyl)-N-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11320661.png)
![N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11320662.png)
![2-fluoro-N-[4-({6-methyl-2-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11320669.png)


![2-{5-[(3,4-Dimethylphenoxy)methyl]furan-2-yl}-5-(3,5-dimethylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B11320682.png)
![2-methoxy-5-(3-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}-1H-pyrazol-5-yl)-N-methylbenzenesulfonamide](/img/structure/B11320695.png)
![7-chloro-9-methoxy-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11320701.png)
